2-Cyclohexylidene-N,N-diethylhydrazine-1-sulfonamide
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Overview
Description
2-Cyclohexylidene-N,N-diethylhydrazine-1-sulfonamide is a chemical compound with a unique structure that combines a cyclohexylidene group with a hydrazine and sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylidene-N,N-diethylhydrazine-1-sulfonamide typically involves the reaction of cyclohexylidene derivatives with hydrazine and sulfonamide reagents. One common method is the visible-light photoredox-catalyzed cascade annulation of 2-ethynylaldehyde hydrazones with α-bromo-carbonyls . This method is characterized by mild conditions and a broad substrate scope, making it suitable for gram-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylidene-N,N-diethylhydrazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
2-Cyclohexylidene-N,N-diethylhydrazine-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclohexylidene-N,N-diethylhydrazine-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking the substrate or binding to the active site. This interaction can disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexylidenecyclohexanone: Shares the cyclohexylidene group but lacks the hydrazine and sulfonamide moieties.
N,N-Dimethylhydrazine: Contains the hydrazine group but differs in the alkyl substituents.
Uniqueness
2-Cyclohexylidene-N,N-diethylhydrazine-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
141941-18-6 |
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Molecular Formula |
C10H21N3O2S |
Molecular Weight |
247.36 g/mol |
IUPAC Name |
(diethylsulfamoylhydrazinylidene)cyclohexane |
InChI |
InChI=1S/C10H21N3O2S/c1-3-13(4-2)16(14,15)12-11-10-8-6-5-7-9-10/h12H,3-9H2,1-2H3 |
InChI Key |
ZMMSMGHJPAYRBT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)NN=C1CCCCC1 |
Origin of Product |
United States |
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